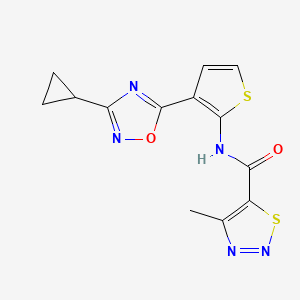

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2S2/c1-6-9(22-18-16-6)11(19)15-13-8(4-5-21-13)12-14-10(17-20-12)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJBGFCKVDZATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=C(C=CS2)C3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole and thiadiazole rings

Industrial Production Methods: In an industrial setting, the synthesis would likely be scaled up using reactors designed to handle the specific reaction conditions required for each step. This might include the use of high-pressure reactors for certain steps and specialized catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole and thiadiazole rings can be reduced under specific conditions.

Substitution: Various substituents can be introduced at different positions on the rings.

Common Reagents and Conditions:

Oxidation reactions might use reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction reactions could employ hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

Substitution reactions might use nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

Oxidation products include thiophene sulfoxides and sulfones.

Reduction products could be various reduced forms of the oxadiazole and thiadiazole rings.

Substitution products would depend on the specific substituents introduced.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

The compound shows promise as a potential anticancer agent. Research indicates that derivatives of thiadiazole and oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have been shown to inhibit telomerase activity, which is crucial for cancer cell proliferation .

Case Study: Antitumor Mechanisms

A study highlighted the mechanisms through which thiadiazole derivatives exert their antitumor effects. These include inhibiting RNA and DNA synthesis without affecting protein synthesis and targeting key kinases involved in tumorigenesis . The following table summarizes the anticancer activity of related compounds:

Anti-inflammatory Properties

In silico studies have indicated that this compound may act as a 5-lipoxygenase inhibitor, suggesting its potential in treating inflammatory conditions . This pathway is crucial in the biosynthesis of leukotrienes, mediators of inflammation.

Chemical Applications

Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions—including nucleophilic substitutions—allows it to be utilized in synthesizing other complex organic compounds .

Synthetic Routes

The synthesis typically involves multiple steps:

- Formation of the oxadiazole ring via amidoxime reactions.

- Functionalization of the thiophene moiety.

- Final assembly into the target compound through coupling reactions.

Material Science Applications

Development of New Materials

The properties of this compound could be harnessed in material science for creating novel polymers or coatings. The heterocyclic rings may impart unique electronic or mechanical properties beneficial for advanced material applications .

Mechanism of Action

The exact mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The compound could inhibit or activate these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparison

The target compound shares key motifs with several pharmacologically active molecules:

- Thiophene-Oxadiazole-Thiadiazole Core : The integration of thiophene, oxadiazole, and thiadiazole rings is distinct but analogous to compounds like TASP0415914 (), which combines thiazole and oxadiazole for PI3Kγ inhibition.

- Substituent Effects: The cyclopropyl group on the oxadiazole (target compound) contrasts with the 3-hydroxypiperidinyl substituent in TASP0415914. Cyclopropyl may improve metabolic stability compared to bulkier, polar groups .

Pharmacological Activity

While direct activity data for the target compound is lacking, analogs provide insights:

- Anticancer Activity : Thiadiazole derivatives (e.g., compound 7b from ) exhibit potent activity against HepG-2 cells (IC50 = 1.61 µg/mL). The target compound’s methyl-substituted thiadiazole may enhance binding efficiency compared to phenyl groups in 7b .

- Enzyme Inhibition: TASP0415914’s PI3Kγ inhibition (nanomolar potency) highlights the role of oxadiazole-thiazole hybrids in inflammatory diseases. The target compound’s thiophene-oxadiazole scaffold could similarly modulate kinase targets .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Table 2: Substituent Impact on Pharmacokinetic Properties

Biological Activity

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Thiadiazole moiety : Known for its broad spectrum of biological activities.

- Oxadiazole ring : Contributes to enhanced pharmacological properties.

- Cyclopropyl group : Imparts unique steric and electronic characteristics.

Anticancer Activity

Research indicates that derivatives containing thiadiazole and oxadiazole rings exhibit significant anticancer properties. For instance:

- A study demonstrated that compounds with a similar structure showed decreased viability in various cancer cell lines including leukemia and melanoma cells, indicating potential as anticancer agents .

| Compound | Cell Line | Effect |

|---|---|---|

| Thiadiazole derivative | HL-60 (leukemia) | Decreased viability |

| Thiadiazole derivative | SK-MEL-1 (melanoma) | Induction of apoptosis |

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The compound's structure suggests potential effectiveness against bacteria and fungi:

- In vitro studies have shown that certain thiadiazole derivatives possess strong antibacterial activity against various pathogens .

Anti-inflammatory Effects

The presence of the thiadiazole ring has been linked to anti-inflammatory activities. Compounds with similar structures have been shown to inhibit nitric oxide synthase (NOS), which is involved in inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation or inflammatory pathways.

- Receptor Binding : The oxadiazole and thiadiazole rings can interact with biological receptors through hydrogen bonding and hydrophobic interactions.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Anticancer Efficacy

A series of thiadiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications in the thiadiazole structure significantly enhanced anticancer activity.

Study 2: Antimicrobial Properties

In a comparative study, several thiadiazole derivatives were tested against standard strains of bacteria. The results showed that certain compounds exhibited potent antimicrobial effects with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.